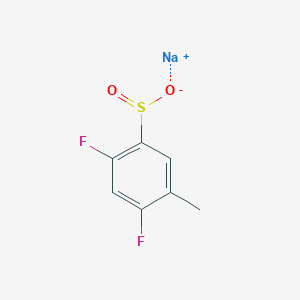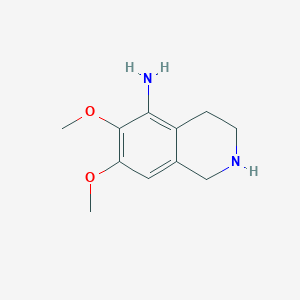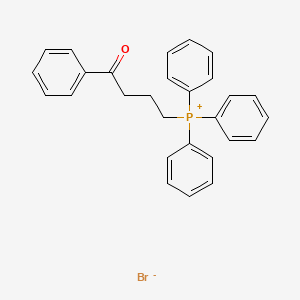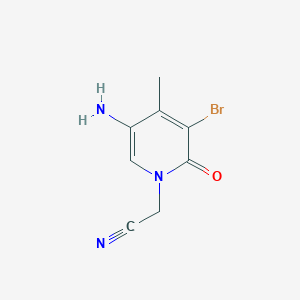
(4-Oxo-4-phenylbutyl)triphenylphosphonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Oxo-4-phenylbutyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C28H26BrOP It is known for its unique structure, which includes a triphenylphosphonium group attached to a 4-oxo-4-phenylbutyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-4-phenylbutyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable precursor containing the 4-oxo-4-phenylbutyl group. One common method includes the use of a halogenated precursor, such as 4-bromo-4-phenylbutan-2-one, which reacts with triphenylphosphine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(4-Oxo-4-phenylbutyl)triphenylphosphonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced species.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-compounds, while reduction could produce various alcohols or hydrocarbons.
科学的研究の応用
(4-Oxo-4-phenylbutyl)triphenylphosphonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and related compounds.
Biology: The compound can be used in studies involving cellular uptake and mitochondrial targeting due to the triphenylphosphonium group.
Medicine: Research is ongoing into its potential use in drug delivery systems, particularly for targeting specific cellular components.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism by which (4-Oxo-4-phenylbutyl)triphenylphosphonium bromide exerts its effects is largely dependent on its ability to interact with cellular components. The triphenylphosphonium group allows the compound to cross cell membranes and accumulate in mitochondria, where it can exert its effects. This targeting ability is due to the positive charge on the phosphonium group, which is attracted to the negatively charged mitochondrial membrane.
類似化合物との比較
Similar Compounds
- (4-Oxo-4-phenylbutyl)triphenylphosphonium chloride
- (4-Oxo-4-phenylbutyl)triphenylphosphonium iodide
- (4-Oxo-4-phenylbutyl)triphenylphosphonium fluoride
Uniqueness
(4-Oxo-4-phenylbutyl)triphenylphosphonium bromide is unique due to its specific bromide ion, which can influence its reactivity and interactions compared to other halide derivatives. The bromide ion can participate in specific substitution reactions that may not be as favorable with other halides.
特性
CAS番号 |
89490-63-1 |
|---|---|
分子式 |
C28H26BrOP |
分子量 |
489.4 g/mol |
IUPAC名 |
(4-oxo-4-phenylbutyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H26OP.BrH/c29-28(24-14-5-1-6-15-24)22-13-23-30(25-16-7-2-8-17-25,26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h1-12,14-21H,13,22-23H2;1H/q+1;/p-1 |
InChIキー |
QGHGMEUSXSYXKN-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C(=O)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(3S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13156309.png)




![2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13156340.png)






